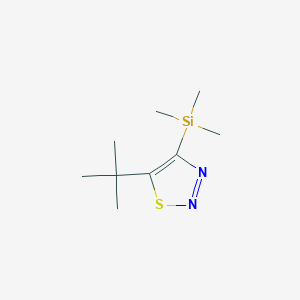
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole typically involves the reaction of tert-butyl isocyanide with trimethylsilyl azide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Halogenated derivatives of the thiadiazole ring.
Scientific Research Applications
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-oxadiazole: Similar structure but contains an oxygen atom instead of sulfur.
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
112607-71-3 |
|---|---|
Molecular Formula |
C9H18N2SSi |
Molecular Weight |
214.41 g/mol |
IUPAC Name |
(5-tert-butylthiadiazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H18N2SSi/c1-9(2,3)7-8(10-11-12-7)13(4,5)6/h1-6H3 |
InChI Key |
NUTPTINSJZYSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=NS1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















